molecular formula C10H13NO2 B3043225 Methyl 4-ethylaminobenzoate CAS No. 79663-14-2

Methyl 4-ethylaminobenzoate

Cat. No. B3043225
CAS RN: 79663-14-2
M. Wt: 179.22 g/mol
InChI Key: QNRGFOGJMSRYIH-UHFFFAOYSA-N
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Description

“Methyl 4-aminobenzoate” or “Methyl p-aminobenzoate” is an organic compound with the molecular formula H2NC6H4CO2CH3 . It is used in the synthesis of guanidine alkaloids .


Molecular Structure Analysis

The molecular structure of Methyl 4-ethylaminobenzoate is characterized by the presence of an amine group (NH2) and a carboxylate ester (CO2CH3) on a benzene ring . The exact structural analysis was not found in the search results.

Scientific Research Applications

Antiparasitic Activity

Methyl 4-ethylaminobenzoate and its derivatives demonstrate significant potential in antiparasitic applications. A study by Rogers et al. (1964) found that 2-substituted PABAs, particularly those containing alkoxy, alkylthio, and alkylamino groups, exhibit notable anti-coccidial activity. Among these compounds, 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives were particularly potent (Rogers et al., 1964).

Anticancer Properties

Research into the anticancer properties of methyl 4-ethylaminobenzoate derivatives has shown promising results. Ravinaik et al. (2021) designed and synthesized a series of benzamides starting from 2-(4-methylphenyl)acetic acid, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

The compound has been investigated for its potential use in HIV treatment. De Martino et al. (2005) studied a novel family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from methyl 4-ethylaminobenzoate. These compounds showed promising activity against HIV-1 WT in cell-based assays, suggesting potential use in anti-AIDS regimens (De Martino et al., 2005).

Synthesis of Heterocyclic Compounds

Methyl 4-ethylaminobenzoate is used in the synthesis of various heterocyclic compounds. Kumar et al. (2022) described the synthesis of 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. These compounds were evaluated for antioxidant activity and corrosion inhibition (Kumar et al., 2022).

Corrosion Inhibition

The compound's derivatives have been studied for their use in corrosion inhibition. Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a derivative of methyl 4-ethylaminobenzoate, as a corrosion inhibitor in deaerated acid media, showing promising results (Cruz et al., 2004).

Cosmetic and Food Preservative

Methyl 4-hydroxybenzoate, a related compound, is used as an anti-microbial agent in cosmetics and as a food preservative. Sharfalddin et al. (2020) studied its crystal structure and antimicrobial activity, highlighting its importance in pharmaceutical and food industries (Sharfalddin et al., 2020).

Safety and Hazards

Methyl 4-aminobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Methyl 4-ethylaminobenzoate were not found in the search results, related compounds like 2-Naphthol have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have shown a wide spectrum of biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, Methyl 4-ethylaminobenzoate could potentially be used in similar applications.

properties

IUPAC Name

methyl 4-(ethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-9-6-4-8(5-7-9)10(12)13-2/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRGFOGJMSRYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethylaminobenzoate

Synthesis routes and methods

Procedure details

A mixture of 25.0 g (0.165 mol) 4-aminobenzoic acid methyl ester, 21.75 mL (0.165 mol) of diethyl sulfate and 30 mL (0.174 mol) of diisopropyl ethyl amine was heated to 120° C. for 1 hour. The reaction was exothermic and the temperature rose to 140° C. The mixture was allowed to cool down to room temperature and 100 mL of water was added. 4-(ethylamino)benzoic acid methyl ester crystallized over night, was isolated by filtration, washed 3 times with water and dried. The crude 4-(ethylamino)benzoic acid methyl ester was recrystallized from methanol. 14.44 g of 4-(ethylamino)benzoic acid methyl ester was isolated (m.p. 132-135° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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